1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene
Overview
Description
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is an organic compound with the chemical formula C14H14N4. It is a white crystalline solid that is soluble in organic solvents but nearly insoluble in water. This compound is known for its excellent thermal and chemical stability, making it a valuable ligand in coordination chemistry and a monomer in the synthesis of coordination polymers .
Preparation Methods
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene can be synthesized through the reaction of terephthalaldehyde with 2-methylimidazole under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene undergoes various chemical reactions, including:
Coordination Reactions: It acts as a bidentate ligand, coordinating with metal ions to form coordination complexes and polymers.
Substitution Reactions: The imidazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific conditions and reagents.
Scientific Research Applications
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then interact with biological molecules or catalyze chemical reactions. The imidazole rings provide sites for binding and interaction, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is unique due to its dual imidazole groups and benzene backbone, which provide both rigidity and flexibility in coordination chemistry. Similar compounds include:
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: This compound has a similar structure but with imidazole groups at the 1,2-positions, leading to different coordination properties.
1,4-Bis(imidazol-1-ylmethyl)benzene: Lacks the methyl groups on the imidazole rings, affecting its reactivity and coordination behavior.
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene: Similar but with additional methyl groups, which can influence its solubility and interaction with metal ions.
Properties
IUPAC Name |
2-methyl-1-[4-(2-methylimidazol-1-yl)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11-15-7-9-17(11)13-3-5-14(6-4-13)18-10-8-16-12(18)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKBRHJIZFDAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)N3C=CN=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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